6-FAM-PEG3-Azide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-FAM-PEG3-Azide typically involves the conjugation of fluorescein with a polyethylene glycol (PEG) linker and an azide group. The process begins with the activation of fluorescein, followed by the attachment of the PEG linker through a series of esterification and etherification reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The compound is typically produced in solid form and stored under inert gas conditions to prevent degradation .

化学反応の分析

Types of Reactions: 6-FAM-PEG3-Azide primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, allowing for the covalent attachment of the dye to various biomolecules .

Common Reagents and Conditions:

Reagents: Copper sulfate, sodium ascorbate, and alkyne-containing molecules.

Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.

Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, where the dye is covalently attached to the target molecule .

科学的研究の応用

Bioconjugation

Overview:

6-FAM-PEG3-Azide is primarily used for bioconjugation, allowing researchers to label proteins, nucleic acids, and other biomolecules. The azide group facilitates reactions with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Applications:

- Protein Labeling: The compound can be conjugated to proteins to track their localization and interactions within cells.

- Nucleic Acid Labeling: It is also employed to label oligonucleotides for various assays, enhancing the detection of DNA and RNA molecules.

Case Study:

In a study investigating protein interactions, this compound was used to tag proteins in live cells. The fluorescence allowed real-time monitoring of protein dynamics and interactions, demonstrating its utility in cellular imaging.

Imaging Techniques

Overview:

The fluorescent properties of this compound make it an excellent candidate for imaging applications.

Applications:

- Fluorescence Microscopy: Researchers utilize this compound to visualize cellular structures and processes.

- Fluorescence Resonance Energy Transfer (FRET): It can be used in FRET experiments to study molecular interactions by tagging different biomolecules with fluorescent dyes.

Data Table: Imaging Techniques Using this compound

| Technique | Purpose | Reference |

|---|---|---|

| Fluorescence Microscopy | Visualization of cellular components | |

| FRET | Investigating molecular interactions |

Drug Delivery Systems

Overview:

The compound's biocompatibility and ability to form stable conjugates make it suitable for drug delivery applications.

Applications:

- Targeted Delivery: By attaching therapeutic agents to this compound, researchers can enhance the specificity of drug delivery systems.

- Nanocarrier Development: It has been incorporated into nanocarrier systems for improved cellular uptake and retention of drugs.

Case Study:

A study demonstrated the use of this compound in developing a targeted delivery system for anti-cancer drugs. The conjugation improved the accumulation of the drug in tumor tissues while minimizing systemic toxicity .

Synthesis of Functional Materials

Overview:

Click chemistry involving this compound has been employed in the synthesis of various functional materials.

Applications:

- Polymer Synthesis: The compound has been used to create polymer networks with specific functionalities.

- Material Science: Researchers have explored its application in developing advanced materials with unique properties.

Data Table: Applications in Material Science

| Application | Description | Reference |

|---|---|---|

| Polymer Networks | Synthesis using click chemistry | |

| Advanced Materials | Development of materials with tailored properties |

Cellular Studies

Overview:

The ability of this compound to penetrate cell membranes makes it valuable for studying cellular processes.

Applications:

- Cellular Uptake Studies: Used to investigate how cells internalize various substances.

- Interaction Studies: Facilitates the study of interactions between different biomolecules within living cells.

Case Study:

In a recent investigation, researchers utilized this compound to study the uptake mechanisms of nanoparticles in HeLa cells. The results provided insights into enhancing nanoparticle delivery systems .

作用機序

The mechanism of action of 6-FAM-PEG3-Azide involves its ability to undergo click chemistry reactions, specifically the CuAAC reaction. The azide group reacts with alkyne-containing molecules in the presence of copper ions, forming a stable triazole linkage. This allows for the efficient and specific labeling of biomolecules, facilitating their detection and analysis .

類似化合物との比較

- 5-TAMRA-PEG3-Azide

- 5/6-Sulforhodamine 101-PEG3-Azide

- Cyanine 5 Azide

Comparison: 6-FAM-PEG3-Azide is unique due to its specific spectral properties, with an absorption maximum at 496 nm and an emission maximum at 516 nm. This makes it highly suitable for fluorescence-based detection methods. Compared to other similar compounds, this compound offers superior photostability and brightness, making it a preferred choice for various applications .

生物活性

6-FAM-PEG3-Azide is a fluorescent dye that has garnered interest in various biomedical applications, particularly in drug delivery and cellular imaging. Its unique properties stem from the combination of a fluorescein moiety (6-FAM) and a polyethylene glycol (PEG) linker, which enhances its solubility and membrane permeability. This article explores the biological activity of this compound, focusing on its cellular uptake, translocation mechanisms, and potential applications.

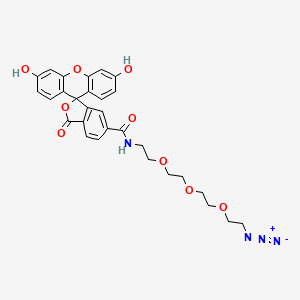

Chemical Structure and Properties

This compound consists of:

- Fluorescein moiety (6-FAM) : A well-known fluorescent dye used for labeling and tracking biological molecules.

- PEG3 linker : A hydrophilic polymer that improves solubility and reduces cytotoxicity.

- Azide group : Facilitates click chemistry reactions, allowing for conjugation with various biomolecules.

Cellular Uptake and Membrane Permeability

Research indicates that the incorporation of the PEG3 moiety significantly enhances the membrane permeability of this compound compared to its non-PEGylated counterparts. In a study involving HeLa cells, it was observed that:

- Without Boron Clusters : this compound showed minimal cellular uptake, indicating that its inherent charge repulsion limits translocation across the cell membrane .

- With Boron Clusters : When combined with superchaotropic boron clusters ([B12Br12]2−), detectable fluorescence was observed in both the cytosol and nucleus, suggesting improved intracellular retention .

The enhanced permeability is attributed to the conversion of 6-FAM from a dianionic to a monoanionic species at physiological pH due to PEGylation. This alteration reduces electrostatic repulsion, facilitating interaction with positively charged carriers like boron clusters .

Case Studies

- Membrane Translocation Studies :

- Cytotoxicity Assessments :

Drug Delivery Systems

The ability of this compound to facilitate cellular uptake makes it an attractive candidate for drug delivery systems. Its azide functionality allows for conjugation with therapeutic agents via click chemistry, enabling targeted delivery to specific cell types.

Imaging Techniques

Due to its fluorescent properties, this compound can be utilized in various imaging techniques:

- Live-cell imaging : Allows researchers to visualize cellular processes in real time.

- Tracking biomolecules : Useful for studying the dynamics of drug delivery and cellular interactions.

Summary Table of Biological Activity

| Property | Observation |

|---|---|

| Cellular Uptake | Minimal without boron clusters; enhanced with boron clusters |

| Membrane Permeability | Improved by PEGylation |

| Cytotoxicity | Low toxicity levels observed |

| Applications | Drug delivery, live-cell imaging |

特性

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O9/c30-33-32-8-10-39-12-14-40-13-11-38-9-7-31-27(36)18-1-4-21-24(15-18)29(42-28(21)37)22-5-2-19(34)16-25(22)41-26-17-20(35)3-6-23(26)29/h1-6,15-17,34-35H,7-14H2,(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYHWLLVYRCZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。